molecular formula C8H13F2N B1425995 4,4-difluoro-octahydro-1H-isoindole CAS No. 1214875-22-5

4,4-difluoro-octahydro-1H-isoindole

Cat. No.: B1425995
CAS No.: 1214875-22-5
M. Wt: 161.19 g/mol
InChI Key: QMVPTWXGZCVQFG-UHFFFAOYSA-N
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Description

4,4-difluoro-octahydro-1H-isoindole is a chemical compound that belongs to the isoindoline family It is characterized by the presence of two fluorine atoms attached to the fourth carbon of the octahydro-1H-isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-octahydro-1H-isoindole typically involves the fluorination of octahydro-1H-isoindole. One common method is the direct fluorination using fluorine gas or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process includes purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-octahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxo-derivatives of this compound.

    Reduction: Reduced forms of the compound with hydrogen atoms replacing fluorine.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

4,4-difluoro-octahydro-1H-isoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluoro-octahydro-1H-isoindole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-dichloro-octahydro-1H-isoindole: Similar structure but with chlorine atoms instead of fluorine.

    4,4-dibromo-octahydro-1H-isoindole: Bromine atoms replace fluorine, leading to different reactivity.

    4,4-diiodo-octahydro-1H-isoindole: Iodine atoms instead of fluorine, affecting the compound’s properties.

Uniqueness

4,4-difluoro-octahydro-1H-isoindole is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)3-1-2-6-4-11-5-7(6)8/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPTWXGZCVQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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